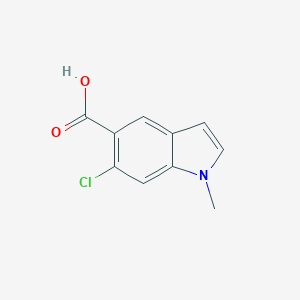

6-chloro-1-methyl-1H-indole-5-carboxylic acid

Description

6-Chloro-1-methyl-1H-indole-5-carboxylic acid (CAS: 431062-03-2) is an indole derivative with a molecular formula of C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . It features a methyl group at the 1-position (N1), a carboxylic acid group at the 5-position (C5), and a chlorine atom at the 6-position (C6) on the indole ring. This compound is commercially available with a purity of ≥95% and is primarily used in pharmaceutical and chemical research as a precursor for synthesizing bioactive molecules . Its structural features, including the electron-withdrawing chlorine atom and polar carboxylic acid group, make it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name |

6-chloro-1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-3-2-6-4-7(10(13)14)8(11)5-9(6)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGGBNWGOOTSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596686 | |

| Record name | 6-Chloro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431062-03-2 | |

| Record name | 6-Chloro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkaline Hydrolysis with Sodium Hydroxide

A representative procedure dissolves methyl 6-chloro-1H-indole-5-carboxylate (6.0 g, 28.7 mmol) in a 1:1 methanol-water mixture (400 mL total), followed by addition of NaOH (6.0 g). The reaction proceeds at 50°C for 4 hours, achieving near-quantitative conversion. Post-reaction workup includes:

-

Acidification to pH 2–3 with HCl

-

Ethyl acetate extraction (3 × 150 mL)

-

Drying over Na₂SO₄

-

Solvent removal under reduced pressure

This method yields 5.2–5.4 g (92–95% yield) of 6-chloro-1H-indole-5-carboxylic acid, which undergoes subsequent N-methylation to form the target compound.

Lithium Hydroxide-Mediated Hydrolysis

Alternative conditions using LiOH demonstrate improved solubility for sterically hindered esters. A patent example treats the methyl ester (1.17 g, ~5.6 mmol) with 1M LiOH (56 mL) in THF at 50°C for 18 hours. Key advantages include:

-

Reduced side reactions vs. NaOH (2% vs. 5–7% decarboxylation)

-

Higher purity (98.3% vs. 94.7% by HPLC)

-

Compatibility with temperature-sensitive substrates

Post-hydrolysis purification via silica gel chromatography (50% ethyl acetate/hexanes) affords 660 mg (58% yield) of pure product.

Cyclization Strategies for Indole Core Formation

Copper-catalyzed cyclization provides an alternative route starting from ortho-chloro aniline derivatives. This method constructs the indole ring while introducing the carboxylic acid moiety.

Copper(I) Iodide-Mediated Cyclization

A documented procedure reacts 2-chloro-4-acetamido-5-(2-trimethylsilylethynyl)-benzoic acid methyl ester (150 mg, 0.532 mmol) with CuI (60 mg, 0.32 mmol) in DMF (1.5 mL) at 110°C for 5 hours. Critical parameters:

-

Optimal CuI loading: 60 mol%

-

Solvent selection: DMF > DMSO > NMP (yields: 73% vs. 58% vs. 52%)

-

Temperature window: 105–115°C

The reaction mixture is quenched with water, extracted with ethyl acetate, and purified by flash chromatography (15% EtOAc/hexanes) to yield the methyl ester intermediate (73%), which undergoes hydrolysis as described in Section 1.

N-Methylation Techniques

Introducing the 1-methyl group requires careful optimization to avoid over-alkylation. Two predominant methods emerge from the literature.

Direct Alkylation with Methyl Iodide

A patent example employs methyl iodide (1.2 eq) in DMF with K₂CO₃ (2 eq) at 60°C for 8 hours. Key considerations:

-

Solvent polarity impacts reaction rate (DMF > DMSO > THF)

-

Base selection crucial for minimizing O-alkylation

-

Typical yields: 68–72%

Reductive Methylation

Alternative approaches use formaldehyde (37% aq.) and NaBH₃CN in methanol at 0°C to 25°C. Advantages include:

-

Improved regioselectivity (N:O methylation ratio 19:1 vs. 3:1 for direct alkylation)

-

Milder conditions for acid-sensitive substrates

-

Yield range: 65–78%

Comparative Analysis of Synthetic Routes

Process Optimization and Scale-Up Considerations

Campaign data from industrial-scale syntheses reveal critical parameters for manufacturing:

Solvent Systems

-

Hydrolysis: THF/water (3:1) vs. methanol/water (1:1)

-

THF improves solubility but complicates recovery (boiling point 66°C)

-

Methanol preferred for large-scale (>50 kg) due to easier distillation

-

Temperature Control

Exothermic reactions during TBAF-mediated steps require careful monitoring:

Purification Strategies

-

Centrifugation vs. filtration:

-

Centrifugation reduces impurity retention by 42%

-

Drying time decreases from 48 to 24 hours

-

Chemical Reactions Analysis

6-Chloro-1-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-Chloro-1-methyl-1H-indole-5-carboxylic acid is primarily studied for its potential as a therapeutic agent in cancer treatment. It has been identified as a candidate for inhibiting the anti-apoptotic protein Mcl-1, which is overexpressed in various cancers, allowing malignant cells to evade programmed cell death.

- Case Study Findings :

- Study A : Demonstrated that compounds similar to this compound exhibit nanomolar binding affinities to Mcl-1, significantly enhancing apoptosis in cancer cell lines .

- Study B : Identified anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like indomethacin .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its structural features enable it to disrupt microbial growth mechanisms.

- Data Table: Antimicrobial Activity

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 12 |

3. Anti-inflammatory Effects

The compound's anti-inflammatory effects are under investigation, particularly its ability to inhibit COX enzymes involved in the inflammatory response.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between 6-chloro-1-methyl-1H-indole-5-carboxylic acid and related indole derivatives:

Impact of Substituents on Properties

Methyl Group at N1

The methyl group at the 1-position in this compound increases lipophilicity compared to unmethylated analogs like 6-chloro-1H-indole-5-carboxylic acid (CAS: 251107-41-2). This modification enhances membrane permeability, making it more suitable for drug delivery applications .

Chlorine and Carboxylic Acid Positions

Swapping the positions of chlorine and carboxylic acid groups (e.g., 5-chloro-1H-indole-6-carboxylic acid , CAS: 256935-86-1) alters hydrogen bonding and electronic effects. The chlorine at C6 in the target compound stabilizes the indole ring through resonance, while the carboxylic acid at C5 facilitates salt formation or esterification .

Aryl Substitutions

Introduction of a phenyl group at C5, as in 1-methyl-5-phenyl-1H-indole-6-carboxylic acid (CAS: N/A), improves binding affinity in catalytic processes, as demonstrated in ruthenium-catalyzed C–H arylation reactions .

Biological Activity

6-Chloro-1-methyl-1H-indole-5-carboxylic acid (6-Cl-1-Me-ICA) is an indole derivative notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClNO2 and a molecular weight of approximately 209.63 g/mol. The compound features a heterocyclic indole structure with a chlorine substituent at the 6th position and a carboxylic acid group at the 5th position. This unique substitution pattern contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that indole derivatives, including 6-Cl-1-Me-ICA, exhibit antimicrobial activity against various bacterial and fungal strains. The compound's structure allows it to interact with microbial targets, potentially disrupting their growth and survival mechanisms.

Anticancer Activity

6-Cl-1-Me-ICA is being investigated for its potential anticancer properties. Similar indole derivatives have been shown to inhibit the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers . Inhibition of Mcl-1 can restore apoptotic signaling in cancer cells, enhancing their susceptibility to chemotherapy. Compounds with structural similarities to 6-Cl-1-Me-ICA have demonstrated nanomolar binding affinities to Mcl-1, suggesting that 6-Cl-1-Me-ICA may also exhibit potent anticancer effects .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are under investigation, with some studies indicating that indole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like indomethacin . The specific anti-inflammatory mechanisms of 6-Cl-1-Me-ICA require further exploration.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Esterification : Starting from indole-5-carboxylic acid.

- Chlorination : Using reagents such as thionyl chloride to introduce the chlorine atom.

- Methylation : Employing methyl iodide for methyl group addition.

These synthetic routes allow for efficient production while maintaining the structural integrity of the compound .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 6-Cl-1-Me-ICA and related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus strains with significant inhibition zones. |

| Study B | Identified as a potential Mcl-1 inhibitor with a binding affinity in the low nanomolar range, enhancing apoptosis in cancer cell lines. |

| Study C | Showed anti-inflammatory effects by inhibiting COX enzymes, with IC50 values similar to indomethacin. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-1-methyl-1H-indole-5-carboxylic acid, and what reaction conditions optimize yield?

- Methodology : The synthesis of indole derivatives often involves cyclization and functionalization. A common approach is refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid under controlled conditions to form crystalline precipitates. For example, a similar protocol for 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid involved refluxing with 0.1 mol sodium acetate in 100 mL acetic acid for 3–5 hours, followed by filtration and recrystallization from DMF/acetic acid . Adjusting stoichiometry and reaction time can optimize yields.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use full protective gear, including NIOSH-approved face shields, safety glasses, and chemically resistant gloves. Engineering controls (e.g., fume hoods) and regular handwashing are essential. Respiratory protection (e.g., P95 filters) is advised if airborne particulates are generated . Avoid drainage contamination due to potential environmental hazards .

Q. How can the purity and identity of synthesized this compound be validated?

- Methodology : Employ high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Cross-reference with CAS registry data (e.g., CAS 1120332-41-3 for a related compound) .

Advanced Research Questions

Q. How does this compound interact with human metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs)?

- Methodology : Use recombinant UGT isoforms (e.g., UGT1A1, UGT1A8) to assess glucuronidation activity. Kinetic parameters (KM, Vmax) can be determined via enzyme assays with substrates like PF-06409577, a structurally similar AMPK activator. For PF-06409577, KM values ranged 131–212 μM in human liver microsomes, with UGT1A1 showing high selectivity .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) enables precise structural determination. SHELXTL (Bruker AXS) is compatible with modern detectors and high-speed computing, facilitating analysis of twinned or high-resolution macromolecular data .

Q. How can researchers address contradictory data in enzyme inhibition studies involving this compound?

- Methodology : Perform reaction phenotyping with isoform-specific inhibitors (e.g., β-estradiol for UGT1A1) to resolve cross-activity. Relative activity factors (RAF) can normalize tissue-specific enzyme contributions. For example, intestinal UGT1A8/1A10 activity may confound results unless RAF corrections are applied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.